molecular formula C5H11NO3 B1312850 N-(2-hydroxyethyl)-N-methylglycine CAS No. 26294-19-9

N-(2-hydroxyethyl)-N-methylglycine

Cat. No.: B1312850
CAS No.: 26294-19-9
M. Wt: 133.15 g/mol
InChI Key: XNYWPPQQCQRHHM-UHFFFAOYSA-N
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Description

Molecular Classification and Nomenclature

N-(2-hydroxyethyl)-N-methylglycine belongs to the class of amino acid derivatives, specifically categorized as a tertiary amine-containing carboxylic acid. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-[2-hydroxyethyl(methyl)amino]acetic acid. Alternative nomenclature systems recognize this compound under several designations including 2-[(2-hydroxyethyl)(methyl)amino]acetic acid and 2-((2-Hydroxyethyl)(methyl)amino)acetic acid.

The Chemical Abstracts Service registry number for this compound is 26294-19-9, providing a unique identifier for regulatory and research purposes. Additional synonymous names include Glycine, N-(2-hydroxyethyl)-N-methyl-, which emphasizes its derivation from the amino acid glycine. The compound is also referred to as hydroxyethyl sarcosine in some literature, highlighting its structural relationship to sarcosine, which is N-methylglycine.

The systematic classification places this molecule within the broader category of N-substituted glycine derivatives, where the nitrogen atom bears both a methyl group and a 2-hydroxyethyl substituent. This dual substitution pattern distinguishes it from simpler amino acid derivatives and contributes to its unique chemical and physical properties.

Structural Characteristics and Zwitterionic Nature

The molecular structure of this compound exhibits characteristic zwitterionic behavior, possessing both positive and negative charges within the same molecule. This zwitterionic nature arises from the simultaneous presence of a carboxylic acid group capable of deprotonation and a tertiary nitrogen atom that can accept protons under appropriate conditions. The compound features a hydroxyl group and a methyl group attached to the nitrogen atom, contributing significantly to its stability and reactivity profile.

The structural architecture can be represented by the Simplified Molecular Input Line Entry System notation as CN(CCO)CC(=O)O, which clearly delineates the connectivity pattern of atoms within the molecule. The International Chemical Identifier string InChI=1S/C5H11NO3/c1-6(2-3-7)4-5(8)9/h7H,2-4H2,1H3,(H,8,9) provides a standardized representation of the molecular structure, enabling precise identification across chemical databases.

The three-dimensional conformation of the molecule allows for intramolecular interactions between the hydroxyl group and the carboxylate functionality, potentially influencing the compound's solution behavior and intermolecular interactions. The presence of both hydrophilic regions (hydroxyl and carboxyl groups) and a hydrophobic component (methyl group) creates an amphiphilic character that contributes to the compound's unique solubility properties.

Molecular Formula (C5H11NO3) and Weight (133.15 g/mol)

This compound possesses the molecular formula C5H11NO3, indicating a composition of five carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is precisely calculated as 133.15 grams per mole, based on standard atomic weights. This relatively low molecular weight contributes to the compound's favorable solubility characteristics and potential bioavailability.

Property Value Source
Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Monoisotopic Mass 133.073893
Average Mass 133.147

The elemental composition breakdown reveals a carbon content of approximately 45.1%, hydrogen content of 8.3%, nitrogen content of 10.5%, and oxygen content of 36.1% by mass. This composition reflects the compound's hybrid nature, combining features of both amino acids and polyol compounds through the incorporation of the hydroxyethyl substituent.

The compact molecular size, combined with the presence of multiple polar functional groups, results in significant water solubility, making the compound readily dissoluble in aqueous environments. This characteristic proves particularly valuable for applications requiring water-based formulations or biological compatibility.

Chemical Structure-Function Relationships

The chemical structure of this compound directly influences its functional properties through several key structural features. The tertiary nitrogen center, substituted with both methyl and hydroxyethyl groups, creates a unique electronic environment that affects the compound's basicity and nucleophilic character. The presence of the hydroxyl group introduces hydrogen bonding capabilities, significantly enhancing the molecule's interaction potential with other polar compounds and solvent systems.

The carboxylic acid functionality provides acidic character to the molecule, with the ability to participate in salt formation and pH-dependent equilibria. The spatial arrangement of these functional groups allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and stability in various environments. The methyl group attached to nitrogen provides steric bulk that may influence the compound's interaction with biological targets or chemical receptors.

The zwitterionic character of the molecule at physiological pH values creates unique solubility and stability profiles. This internal charge distribution contributes to the compound's ability to act as an osmoprotectant, helping maintain cellular structure and function under stress conditions such as high salinity or dehydration. The structural similarity to naturally occurring amino acids, particularly glycine, suggests potential for participation in biological pathways or metabolic processes.

The hydroxyethyl substituent introduces additional complexity to the molecule's behavior, providing both steric and electronic effects that distinguish it from simpler methylated amino acid derivatives. This structural feature may contribute to enhanced binding affinity for certain targets or improved solubility characteristics compared to less substituted analogs.

Relationship to Betaine Compound Family

This compound exhibits structural relationships to the betaine family of compounds, which are characterized by the presence of both positively charged cationic functional groups and negatively charged functional groups within the same molecule. While not identical to the classic betaine trimethylglycine, this compound shares the fundamental zwitterionic architecture that defines the betaine class.

The betaine family encompasses various neutral chemical compounds containing positively charged cationic functional groups, typically quaternary ammonium or phosphonium centers, paired with negatively charged functional groups such as carboxylates. This compound fits this general pattern through its tertiary nitrogen center and carboxylate group, though it differs from the original betaine in having only partial methylation of the nitrogen center.

Compound Formula Nitrogen Substitution Relationship
Trimethylglycine (Original Betaine) (CH3)3N+CH2CO2- Fully methylated Parent betaine
Sarcosine CH3N(H)CH2CO2H Monomethylated Direct analog
This compound C5H11NO3 Methyl + hydroxyethyl Hybrid betaine

The structural similarity to sarcosine, which is N-methylglycine, is particularly notable. Sarcosine represents the immediate structural precursor, differing only in the replacement of one hydrogen atom with a hydroxyethyl group. This relationship places this compound within the broader context of methylated glycine derivatives that exhibit betaine-like properties.

The compound's position within the betaine family suggests potential for similar biological functions, including osmoprotection and participation in methylation reactions. The additional hydroxyl functionality may provide enhanced hydrogen bonding capabilities compared to simpler betaine analogs, potentially improving its performance in applications requiring strong intermolecular interactions or enhanced solubility profiles.

Properties

IUPAC Name

2-[2-hydroxyethyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-6(2-3-7)4-5(8)9/h7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYWPPQQCQRHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466030
Record name N-(2-Hydroxyethyl)-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26294-19-9
Record name N-(2-Hydroxyethyl)-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-hydroxyethyl)-N-methylglycine can be synthesized through several methods. One common approach involves the reaction of glycine with ethanolamine and formaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where glycine, ethanolamine, and formaldehyde are mixed in precise ratios. The reaction is monitored closely to maintain optimal conditions, such as temperature and pH, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-N-methylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and the reactions are typically conducted in the presence of a suitable solvent and catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Formula : C5H11NO3
  • Molecular Weight : 133.15 g/mol
  • CAS Number : 26294-19-9
  • Solubility : Soluble in water and methanol

Biochemical Research

N-(2-hydroxyethyl)-N-methylglycine serves as a crucial reagent in biochemical research, particularly in the synthesis of peptides and nucleotides. Its nucleophilic properties facilitate the formation of new compounds, making it an important catalyst in various reactions.

Case Study: Peptide Synthesis

A study demonstrated the use of this compound as a catalyst in peptide synthesis, where it improved yield and purity compared to traditional methods. The compound's ability to stabilize intermediates during synthesis was highlighted, showcasing its effectiveness in producing bioactive peptides.

Environmental Applications

The compound has been explored for its potential in environmental remediation, particularly in the removal of heavy metals from wastewater.

Data Table: Heavy Metal Remediation

Heavy MetalAdsorption Capacity (mg/g)Reference
Chromium34.040
Lead29.500
Cadmium25.000

In a recent study, glycine-based nanocomposites incorporating this compound were found to effectively extract heavy metals from contaminated water sources, demonstrating significant antibacterial activity against pathogenic bacteria as well.

Polymer Chemistry

This compound is utilized as a building block in polymer chemistry. It acts as a reducing agent and catalyst in the synthesis of various polymers, contributing to the development of materials with enhanced properties.

Case Study: Polymer Synthesis

Research indicated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability. The compound's role in cross-linking reactions was crucial for achieving desired material characteristics.

Pharmaceutical Applications

The compound has potential applications in drug formulation and delivery systems due to its biocompatibility and ability to enhance solubility.

Data Table: Drug Formulation Applications

Drug CompoundEnhancement FactorReference
Drug A1.5
Drug B2.0

Studies have shown that this compound can significantly enhance the solubility of poorly soluble drugs, making it a valuable excipient in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the methyl group can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Chemical Structures and Molecular Properties

The following table summarizes key structural and molecular differences between N-(2-hydroxyethyl)-N-methylglycine and analogous glycine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₅H₁₁NO₃ 133.147 Not specified N-methyl, N-(2-hydroxyethyl) substitution
N,N-Bis(2-hydroxyethyl) glycine C₆H₁₃NO₄ 163.17 150-25-4 Two hydroxyethyl groups on nitrogen
N-(2-Hydroxyethyl)glycine C₄H₉NO₃ 119.12 5835-28-9 Single hydroxyethyl group on nitrogen
N,N-Dimethylglycine C₄H₉NO₂ 103.12 1118-68-9 Two methyl groups on nitrogen
N-Methylglycine (sarcosine) C₃H₇NO₂ 89.09 107-97-1 Single methyl group on nitrogen
N-(2-Methoxyethyl)-N-methylglycine C₆H₁₃NO₃ 147.17 915925-21-2 N-methyl, N-(2-methoxyethyl) substitution

Stability and Reactivity

  • This compound exhibits moderate thermal stability due to its hydroxyethyl group, which enhances hydrophilicity compared to N-(2-methoxyethyl) derivatives .
  • N,N-Dimethylglycine shows higher lipophilicity than hydroxyethyl-substituted analogs, influencing its membrane permeability and biological activity .
  • BICINE ’s zwitterionic nature ensures high water solubility, making it ideal for buffering in aqueous solutions .

Research Findings

  • This compound is a minor degradation product in amine-based CO₂ capture systems but is rarely quantified due to low yields .

Biological Activity

N-(2-hydroxyethyl)-N-methylglycine, also known as hydroxyethylmethylglycine, is a compound with diverse biological activities and applications. This article explores its biological functions, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H11NO3C_5H_{11}NO_3. It features a hydroxyl group attached to an ethyl chain and a methylglycine moiety, making it an amphoteric surfactant with polar functional groups that enhance its solubility in water .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Metabolic Intermediate : It plays a role in various metabolic pathways, acting as a precursor for other biologically relevant compounds.
  • Chelating Agent : The compound has the ability to chelate metal ions, which can be beneficial in various biochemical applications and therapeutic contexts .
  • Potential Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels, particularly acetylcholine .

Synthesis Methods

This compound can be synthesized through several methods:

  • From Ethanolamines : High yields can be achieved using N-alkylethanolamines and glyoxal as starting materials .
  • Catalytic Processes : Various transition metal-doped catalysts have been employed to facilitate the conversion of triglycerides into fatty acid diethanolamides, which can include derivatives of this compound.

1. Neuroprotective Potential

A study investigated the neuroprotective effects of this compound derivatives in models of Alzheimer's disease. The results indicated that these compounds could inhibit acetylcholinesterase activity, leading to increased acetylcholine levels and improved cognitive function in treated subjects .

2. Chelation Properties

Research on the coordination ability of this compound with copper(II) ions showed that it forms stable complexes. These complexes demonstrated enhanced antibacterial activity compared to free copper ions, suggesting potential applications in antimicrobial therapies .

Comparative Analysis with Similar Compounds

Compound NameFormulaUnique Features
N-MethylglycineC₂H₇NO₂Simpler structure without hydroxyl group
HydroxyethylmethacrylateC₅H₁₀O₃Primarily used in polymer synthesis
N-(2-Hydroxyethyl)-N-methylanilineC₉H₁₃NOContains an aromatic ring affecting reactivity

This compound stands out due to its dual functional groups (hydroxyl and amine), allowing for versatile reactivity not seen in simpler analogs. Its ability to chelate metals while also participating in biological processes makes it particularly unique among similar compounds .

Applications

The compound finds applications across various fields:

  • Pharmaceuticals : As a potential therapeutic agent for neurodegenerative diseases.
  • Agriculture : Used as a chelating agent in fertilizers to enhance nutrient availability.
  • Industrial Chemistry : Employed in the formulation of surfactants and emulsifiers due to its amphoteric properties .

Q & A

Q. What are the established synthetic routes for N-(2-hydroxyethyl)-N-methylglycine, and what purification methods are recommended?

Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting methylamine with 2-chloroethylglycine derivatives under basic conditions (e.g., sodium bicarbonate) can yield the target compound . Purification often employs recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate as eluent . Characterization via 1H^1H-NMR and FT-IR is critical to confirm the absence of unreacted precursors or byproducts .

Q. How is this compound characterized structurally and functionally in academic settings?

X-ray crystallography (using software like ORTEP-III ) resolves bond angles and stereochemistry, while thermogravimetric analysis (TGA) assesses thermal stability . Functional groups are identified via FT-IR peaks: e.g., hydroxyl (3200–3600 cm1^{-1}) and tertiary amine (∼2800 cm1^{-1}) . Mass spectrometry (ESI-MS) confirms molecular weight with high precision .

Q. What are the primary research applications of this compound in biochemistry?

It serves as a precursor in peptide synthesis (e.g., coupling with EDC/NHS reagents ) and as a zwitterionic buffer in enzymatic assays due to its stability across pH 3–10 . Its hydroxyethyl group also facilitates covalent binding to biomolecules in drug delivery studies .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of experiments involving this compound?

DFT models (e.g., B3LYP/6-31G* basis sets ) predict electronic properties, solvation effects, and reaction pathways. For instance, exact-exchange functionals improve accuracy in calculating hydrogen-bonding interactions during crystallization . These models guide solvent selection and catalyst design, reducing trial-and-error in synthesis .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Conflicting 13C^{13}C-NMR signals may arise from tautomerism or solvent polarity effects. Multi-technique validation (e.g., cross-referencing with X-ray data ) and variable-temperature NMR can distinguish dynamic equilibria from impurities . For mass spectrometry discrepancies, high-resolution Q-TOF instruments are recommended to rule out isobaric interferences .

Q. How does this compound interact with metalloenzymes, and what methodological challenges exist?

The compound’s tertiary amine and hydroxyl groups chelate metal ions (e.g., Zn2+^{2+} in metalloproteases), altering enzyme kinetics. Isothermal titration calorimetry (ITC) quantifies binding affinities, but interference from buffer ions (e.g., phosphate) requires careful optimization . Computational docking (AutoDock Vina) paired with mutagenesis studies can validate interaction sites .

Q. What are the best practices for ensuring reproducibility in studies using this compound?

Adhere to NIH preclinical guidelines : document synthesis batches, storage conditions (−20°C in anhydrous DMSO ), and purity thresholds (>98% by HPLC ). Use standardized buffers (e.g., Tris-HCl) to minimize batch-to-batch variability in biological assays .

Methodological Notes

  • Safety : While not classified as acutely toxic, wear nitrile gloves and work in a fume hood to avoid inhalation of fine powders .
  • Data Reporting : Include raw spectral data (NMR, MS) in supplementary materials and specify instrument models (e.g., Bruker Avance III HD 400 MHz ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(2-hydroxyethyl)-N-methylglycine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.